N-(3-cyanophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide
Description
This compound features a 1,2,4-oxadiazole core substituted with a phenyl group at position 3, integrated into a dihydropyridinone scaffold. The acetamide linker connects this heterocyclic system to a 3-cyanophenyl group, which introduces strong electron-withdrawing properties.
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O3/c23-13-15-6-4-9-17(12-15)24-19(28)14-27-11-5-10-18(22(27)29)21-25-20(26-30-21)16-7-2-1-3-8-16/h1-12H,14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENSBSAIYPQABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl compound.
Formation of the Dihydropyridine Moiety: The dihydropyridine ring is formed through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Final Coupling Reaction: The final step involves coupling the oxadiazole and dihydropyridine intermediates with the cyanophenyl group under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The cyanophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-cyanophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: It is investigated for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound’s dihydropyridinone-oxadiazole hybrid distinguishes it from analogs in the evidence:
- Cephalosporin-Oxadiazole Hybrids (): Compounds like 20d incorporate oxadiazole into a cephalosporin β-lactam framework, targeting bacterial cell wall synthesis. In contrast, the dihydropyridinone core in the target compound may confer distinct pharmacokinetic or target-binding properties .
- Proteasome Inhibitors (): Analogs such as 11h and 11v use oxadiazole-isopropylamide scaffolds for non-covalent proteasome inhibition.
- Antiparasitic Agents (): SN00797439 (N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide) shares the 3-phenyl-1,2,4-oxadiazole motif but lacks the cyanophenyl and dihydropyridinone groups, suggesting divergent mechanisms (e.g., xL3 motility inhibition vs. proteasome targeting) .
Substituent Effects
Table 1: Key Substituent Comparisons
- Cyanophenyl vs.
- Dihydropyridinone vs. Isopropylamide/Pyrrolidine: The dihydropyridinone’s rigidity may reduce metabolic degradation compared to flexible isopropylamide or pyrrolidine groups in 11h and SN00797439, respectively.
Research Implications
The target compound’s structural uniqueness positions it as a candidate for:
Proteasome Inhibition: Analogous to 11h and 11v, its oxadiazole-acetamide moiety may bind proteasome active sites, with the cyanophenyl enhancing selectivity .
Antimicrobial Activity: The dihydropyridinone core could mimic β-lactam antibiotics, though this requires validation .
Drug Optimization: Compared to chlorophenyl analogs, the cyanophenyl group may improve solubility or reduce off-target interactions.
Biological Activity
N-(3-cyanophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on antitumor properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 397.4 g/mol. Its structure incorporates a dihydropyridine core linked to an oxadiazole moiety, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.4 g/mol |
| CAS Number | 1105214-71-8 |
Antitumor Activity
Recent studies have highlighted the antitumor activity of related compounds featuring oxadiazole and dihydropyridine structures. For instance, a series of compounds derived from 1-substituted phenyl oxadiazoles demonstrated broad-spectrum antitumor activity against various human cancer cell lines, with some derivatives showing GI50 values lower than 15 μM .
Case Study: Synthesis and Evaluation
A study synthesized several derivatives based on the oxadiazole framework and evaluated them for their cytotoxic effects:
- Synthesis : The compounds were synthesized through a multi-step reaction involving cyclization and functional group modifications.
- Evaluation : In vitro assays were conducted on seven human cancer cell lines. Notably, one derivative exhibited a GI50 value as low as 0.67 μM against ovarian cancer cells (NCI-ADR/RES) .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : The presence of the oxadiazole ring is linked to the inhibition of key signaling pathways that promote cell growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Oxadiazole Substitution : Variations in substituents on the oxadiazole ring significantly influence antitumor potency.
- Dihydropyridine Modifications : Alterations in the dihydropyridine structure can enhance selectivity and reduce off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
